molecular formula C15H17ClN2O4S B330822 Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B330822
M. Wt: 356.8 g/mol
InChI Key: FNCQSRGQAFCEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-hydroxy-methoxyphenyl group, a thioxo-tetrahydropyrimidine ring, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps. One common method includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used

Properties

Molecular Formula

C15H17ClN2O4S

Molecular Weight

356.8 g/mol

IUPAC Name

ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17ClN2O4S/c1-4-22-14(20)11-7(2)17-15(23)18-12(11)8-5-9(16)13(19)10(6-8)21-3/h5-6,12,19H,4H2,1-3H3,(H2,17,18,23)

InChI Key

FNCQSRGQAFCEDD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Cl)O)OC)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Cl)O)OC)C

Origin of Product

United States

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